(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide
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Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, benzothiazole derivatives are often synthesized via cyclization of 2-aminobenzenethiols . The presence of the allyl group suggests that an allylation reaction may be involved in its synthesis .Molecular Structure Analysis
The molecule contains a benzothiazole core, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The presence of the allyl group could introduce some stereochemical considerations due to its ability to exist in different conformations .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions to form triazole derivatives .Scientific Research Applications
- This compound exhibits interesting reactivity due to its conjugated system and functional groups. Researchers have explored its behavior in solvent-dependent reactions, such as regio- and stereo-selective reactions with 3-formylchromones and 2-aminobenzothiazoles . These reactions yield imines and 2-alkoxy-3-enamines, with selectivity for the Z-isomer. Additionally, 2-alkoxy-3-enamines undergo transacetalization with various alcohols. Notably, these reactions occur without the need for external catalysts, making them cost-effective and environmentally friendly.
- The compound’s π-conjugated system makes it suitable for photocatalysis. Researchers have explored visible light-induced radical allylic silylation of allyl acetates and chlorides using organophotocatalysis. This metal-free approach synthesizes functionalized allylsilanes, eliminating the need for metal reagents or catalysts . The compound’s unique structure contributes to its reactivity in these transformations.
- N-benzyl-2-methyl-4-nitroaniline (BNA), a derivative of this compound, has been studied for its nonlinear optical (NLO) properties. Researchers investigated the influence of polar protic and aprotic solvents on BNA crystal growth. Solvent choice significantly affects crystal morphology and quality. BNA crystals grown from specific polar aprotic solvents exhibited higher terahertz (THz) efficiency, highlighting the importance of solvent selection in NLO materials .
- Boronic acids and their esters, including compounds like this one, are relevant for drug design and neutron capture therapy. However, their stability in water remains a challenge. Researchers have explored the susceptibility to hydrolysis of phenylboronic pinacol esters, emphasizing the need for stability-enhancing modifications . While not directly about this compound, the insights apply to related structures.
Organic Synthesis and Chemical Reactions
Photocatalysis and Functionalization
Crystal Growth and Nonlinear Optical Properties
Drug Design and Stability
Future Directions
properties
IUPAC Name |
4-benzyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-2-14-27-21-13-12-20(32(25,29)30)16-22(21)31-24(27)26-23(28)19-10-8-18(9-11-19)15-17-6-4-3-5-7-17/h2-13,16H,1,14-15H2,(H2,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJXCBBLRFYWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide |
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